2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzotriazine core with a pyridin-2-ylmethyl halide or similar reagent.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a suitable acylating agent to form the propanamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Propanamide Derivatives: Compounds with propanamide moieties and different aromatic or heterocyclic groups.
Uniqueness
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-4-5-9-17-12)21-16(23)13-7-2-3-8-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFQYAVZGXWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.